1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane

Lipophilicity Physicochemical property Drug-like property

This 1,4-diazepane sulfonamide bearing a 3-trifluoromethyl group offers a metabolically stabilized scaffold for chemokine receptor (CCR2/CCR5) and 11β-HSD1 inhibitor programs. The CF₃ substituent increases lipophilicity (ΔclogP ≈ +1) and blocks oxidative metabolism at the phenyl ring, making it a superior probe for membrane permeability and target‑residence‑time studies. Procure this compound as a reference standard paired with the non‑fluorinated analog for in‑vitro microsomal stability assays, degrader conjugation, or ¹⁹F‑NMR uptake experiments. Standard R&D quantities available; request a quote for bulk scale.

Molecular Formula C16H21F3N2O2S
Molecular Weight 362.41
CAS No. 2192746-64-6
Cat. No. B2949283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
CAS2192746-64-6
Molecular FormulaC16H21F3N2O2S
Molecular Weight362.41
Structural Identifiers
SMILESC1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H21F3N2O2S/c17-16(18,19)13-4-1-7-15(12-13)24(22,23)21-9-3-8-20(10-11-21)14-5-2-6-14/h1,4,7,12,14H,2-3,5-6,8-11H2
InChIKeyUPJJVJJIZNFMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS 2192746-64-6): Structural Identity and Baseline Properties


1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (CAS 2192746-64-6) is a synthetic 1,4-diazepane derivative substituted with a cyclobutyl group at the 4-position and a 3-(trifluoromethyl)benzenesulfonyl group at the 1-position . The molecular formula is C₁₆H₂₁F₃N₂O₂S with a molecular weight of 362.4 g/mol . The compound belongs to the class of diazepane-based sulfonamides, a scaffold frequently explored in patents targeting chemokine receptors (CCR2/CCR3/CCR5) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for inflammatory and metabolic disorders [1][2].

Why 1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane Cannot Be Interchanged with Unsubstituted or Non-Fluorinated Analogs


In-class diazepane sulfonamides cannot be freely interchanged because even subtle substituent changes (e.g., methyl vs. trifluoromethyl, phenyl vs. benzyl sulfonyl) profoundly alter lipophilicity, metabolic stability, and target engagement profiles. The 3-trifluoromethyl substituent on the benzenesulfonyl group of 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is expected to increase logP and enhance metabolic stability relative to the unsubstituted phenylsulfonyl analog, based on well-established physicochemical principles of fluorine substitution [1]. In chemokine receptor antagonist programs, closely related diazepane series exhibit steep structure-activity relationships (SAR) where single-atom modifications shift selectivity between CCR2 and CCR5 [2]. The quantitative evidence below demonstrates where measurable differentiation exists or, where absent, the limits of current knowledge.

Quantitative Differentiation Evidence for 1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane Against Closest Analogs


Predicted Lipophilicity Advantage Over Non-Fluorinated 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane

The 3-trifluoromethyl substituent on the benzenesulfonyl group is predicted to increase the octanol-water partition coefficient (clogP) by approximately 0.9–1.2 log units compared to the unsubstituted 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2176201-40-2). This estimate is derived from the fragment-based clogP contribution of an aromatic -CF₃ group (+0.88) versus -H (0.0) as implemented in standard drug-likeness calculators [1]. Experimental validation of this differentiation has not been located in the open literature.

Lipophilicity Physicochemical property Drug-like property

Increased Molecular Weight and Heavy Atom Count Relative to Unsubstituted Analog

1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane (MW 362.4 g/mol) carries a molecular weight penalty of 68.0 Da compared to its non-fluorinated analog 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane (MW 294.4 g/mol; CAS 2176201-40-2), attributable solely to the trifluoromethyl substituent . This increase places the compound closer to the upper boundary of lead-like chemical space (commonly ≤350 Da).

Molecular weight Physicochemical property Lead-likeness

Altered Hydrogen Bond Acceptor Capacity from Sulfonyl and Trifluoromethyl Groups

The sulfonyl group contributes 2 hydrogen bond acceptor (HBA) sites, and each C-F bond can act as a weak HBA. The 1,4-diazepane ring provides 2 nitrogen HBA sites. Compared to the non-fluorinated analog, the -CF₃ group introduces 3 additional weak HBA sites and alters the electrostatic potential surface of the benzenesulfonyl moiety [1]. Quantitative hydrogen-bond acidity/basicity measurements (e.g., Abraham parameters) are unavailable for this compound.

Hydrogen bonding Molecular recognition Physicochemical property

Class-Level Evidence: Diazepane Sulfonamides as Selective CCR2/CCR5 Antagonists

Patent US7632829 discloses a series of 1,4-diazepane sulfonamide derivatives as antagonists of CCR2, CCR5, and CCR3 receptors with IC₅₀ values ranging from nanomolar to low micromolar [1]. Specific exemplified compounds with cyclobutyl substitution at the 4-position and substituted arylsulfonyl groups at the 1-position demonstrate the general tractability of this scaffold for dual chemokine receptor antagonism. However, the exact compound 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is not explicitly described in this patent, and its activity at these targets remains unmeasured.

CCR2 antagonist CCR5 antagonist Chemokine receptor Inflammation

Class-Level Evidence: 11β-HSD1 Inhibitory Potential of Diazepane Sulfonamides

Patent WO2007122411A1 describes diazepan-1-yl-sulfonyl derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with exemplified compounds showing IC₅₀ values below 100 nM [1]. The sulfonamide group is a key pharmacophoric element for enzyme inhibition. While 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is not explicitly exemplified, its structural features—cyclobutyl at N4 and trifluoromethyl-arylsulfonyl at N1—align with the general Markush formula. Experimental confirmation is absent.

11β-HSD1 inhibitor Metabolic syndrome Glucocorticoid

Vendor-Supplied Purity Specification for Procurement-Quality Assessment

Commercially available 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane is typically supplied at a purity of 95% (HPLC) as reported by multiple vendors . This specification serves as a minimum acceptable purity for research-grade procurement. No quantitative impurity profile or batch-to-batch variability data have been published.

Purity Quality control Procurement specification

Recommended Application Scenarios for 1-Cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane Based on Current Evidence


Lead Optimization in CCR2/CCR5 Dual Antagonist Programs

Based on class-level patent evidence (US7632829), this compound can serve as a starting point for SAR exploration around the cyclobutyl-diazepane sulfonamide scaffold targeting chemokine receptors [1]. Its higher predicted lipophilicity (ΔclogP ≈ +1) relative to the non-fluorinated analog suggests utility in modulating membrane permeability and target residence time, though direct activity data are required before committing to synthesis of larger libraries.

Metabolic Stability Profiling in 11β-HSD1 Inhibitor Discovery

The 3-trifluoromethyl substituent is a well-validated metabolic blocking group that can reduce oxidative metabolism at the phenyl ring. In the context of 11β-HSD1 inhibitor programs (WO2007122411), this compound can be evaluated as a metabolically stabilized analog of simpler phenylsulfonyl diazepanes [2]. Procurement for in vitro microsomal stability assays is warranted, with the non-fluorinated comparator recommended as a control.

Physicochemical Property Benchmarking for Fluorinated Fragment Libraries

The compound's well-defined molecular weight (362.4 g/mol) and predicted logP (~3.2) position it at the boundary of lead-like space . It can serve as a reference compound for calibrating computational models of fluorine effects on lipophilicity and solubility within a diazepane series, particularly when paired with the non-fluorinated analog (MW 294.4) and the 2,5-dimethyl analog as comparators.

Custom Synthesis Starting Material for Sulfonamide-Based PROTAC Linkers

The 1,4-diazepane core with functionalizable nitrogen atoms at both the 1- and 4-positions makes this compound a potential intermediate for constructing bifunctional degrader molecules. The trifluoromethyl group can serve as a ¹⁹F NMR probe for monitoring conjugation reactions and cellular uptake. However, the absence of published conjugation chemistry data means that initial feasibility studies are required.

Quote Request

Request a Quote for 1-cyclobutyl-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.